Duloxetine IMpurity 19

Description

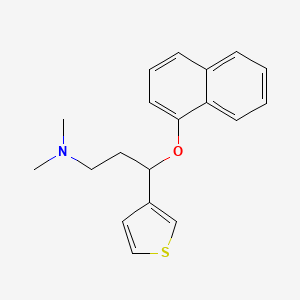

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-20(2)12-10-18(16-11-13-22-14-16)21-19-9-5-7-15-6-3-4-8-17(15)19/h3-9,11,13-14,18H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZLSFQJZSADFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Duloxetine: a Pharmaceutical Context for Impurity Generation and Control

Overview of Duloxetine (B1670986) Hydrochloride as an Active Pharmaceutical Ingredient

Duloxetine hydrochloride is the active pharmaceutical ingredient in medications used for treating major depressive disorder, generalized anxiety disorder, and certain types of pain. europa.eunih.gov It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). europa.eunih.gov By blocking the reuptake of these neurotransmitters in the brain, duloxetine helps to restore their balance, which is thought to be a key mechanism in its therapeutic effects. nih.gov The chemical name for duloxetine is (3S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. europa.eu It is a white or almost white powder, sparingly soluble in water. europa.eu

Contextualizing Duloxetine Impurity 19 within Duloxetine's Impurity Landscape

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines from bodies like the FDA and EMA. resolvemass.ca Impurities in an API can originate from the manufacturing process or from degradation of the drug substance over time. researchgate.net The impurity profile of a drug product must be well-characterized, and the levels of individual and total impurities must be kept below established thresholds.

Recently, there has been a focus on nitrosamine (B1359907) impurities in various pharmaceuticals, including duloxetine. oncologynewscentral.comtga.gov.au N-nitroso-duloxetine (NDLX) has been identified as a potential impurity that may form under certain conditions. tga.gov.au Regulatory agencies have set strict acceptable intake limits for such impurities due to potential health risks associated with long-term exposure. tga.gov.au This highlights the broader context of impurity control within which specific impurities like this compound are managed. The diligent application of analytical methods and process controls is essential to ensure the quality and safety of duloxetine-containing medicines. researchgate.net

Mechanistic Investigations into the Formation of Duloxetine Impurity 19

Synthetic Pathway-Derived Formation of Duloxetine (B1670986) Impurity 19

The formation of Duloxetine Impurity 19 can often be traced back to the synthetic route used for the manufacturing of duloxetine. The origins can be pinpointed to the starting materials, by-products of the main reaction, and the reactivity of synthetic intermediates.

Analysis of Starting Material Contributions to this compound

A primary source for the generation of this compound is the impurity profile of the starting materials used in the synthesis of duloxetine. google.comresearchgate.net The synthesis of duloxetine commonly begins with 2-acetylthiophene (B1664040). researchgate.net If the 2-acetylthiophene starting material contains its isomer, 3-acetylthiophene (B72516), as an impurity, this isomeric impurity will be carried through the subsequent reaction steps, ultimately leading to the formation of N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine (this compound). google.comresearchgate.net

The presence of 3-acetylthiophene in the initial raw material is a direct contributor to the final impurity profile of the duloxetine active pharmaceutical ingredient (API). Therefore, stringent control and analysis of the starting materials are crucial to minimize the formation of this isomer. google.com

Table 1: Starting Material and Corresponding Isomeric Impurity

| Starting Material for Duloxetine | Isomeric Impurity in Starting Material | Resulting Final Impurity |

| 2-Acetylthiophene | 3-Acetylthiophene | This compound |

By-Product Formation during Duloxetine Synthesis Leading to Impurity 19

Even with pure starting materials, this compound can be formed as a by-product during the synthesis itself. One of the initial steps in duloxetine synthesis is the Mannich reaction, which involves the reaction of 2-acetylthiophene with dimethylamine (B145610) and formaldehyde. During this reaction, thiophene (B33073) isomerization can occur, resulting in the unintended formation of the 3-thienyl derivative.

This side reaction is particularly favored under certain process conditions. Research has indicated that acidic environments and elevated temperatures can catalyze the rearrangement of the thiophene ring. This highlights the importance of carefully controlling reaction parameters to suppress the formation of this isomeric by-product.

Table 2: Influence of Reaction Parameters on Thiophene Isomerization during Mannich Reaction

| Parameter | Condition Favoring Impurity 19 Formation |

| Temperature | > 50°C |

| Acid Concentration (Residual HCl) | > 1.2% w/w |

| Reaction Time | Extended durations (> 8 hours) |

Intermediate Reactivity and this compound Generation

The reactivity of intermediates in the duloxetine synthetic pathway can also play a role in the generation of Impurity 19. Following the initial Mannich reaction, a series of chemical transformations are carried out to build the final duloxetine molecule. The intermediates in this process can be susceptible to rearrangement under specific conditions, leading to the formation of the 3-thiophene isomer.

Degradation-Driven Formation of this compound

Apart from being a process-related impurity arising from the synthetic pathway, this compound can also be formed through the degradation of the duloxetine molecule itself. Forced degradation studies are instrumental in identifying the conditions under which such degradation occurs.

Forced Degradation Study Methodologies for this compound Induction

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance and identify potential degradation products. These studies involve subjecting the drug to conditions more severe than those used for accelerated stability testing. nih.gov For duloxetine, forced degradation studies are performed under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net

The goal of these studies is to generate degradation products and develop analytical methods that can effectively separate and quantify these impurities, including this compound, from the parent drug and other degradants. researchgate.net

Table 3: Typical Conditions for Forced Degradation Studies of Duloxetine

| Stress Condition | Example Reagent/Condition |

| Acidic Hydrolysis | 0.1 M HCl |

| Alkaline Hydrolysis | 0.1 M NaOH |

| Oxidative | 3% H₂O₂ |

| Thermal | 80°C |

| Photolytic | 1.2 million lux-hours |

Duloxetine has been shown to be labile in acidic conditions. iosrphr.orgresearchgate.net Acid-catalyzed degradation can lead to the formation of various impurities. While the primary degradation pathway under acidic conditions is often cited as the hydrolysis of the ether linkage to produce 1-naphthol (B170400) and a thienyl-alcohol, there is also evidence to suggest that acidic conditions can induce a structural rearrangement of the duloxetine molecule itself, leading to the formation of the positional isomer, this compound. iosrphr.orgresearchgate.netpageplace.de

A patented method for the preparation of duloxetine impurities describes the use of strong acids, such as hydrobromic acid, to induce this rearrangement. The proposed mechanism involves the protonation of the naphthyloxy group, which is followed by the migration of the thiophene ring from the 2-position to the 3-position. This indicates that under certain acidic stress conditions, the formation of this compound as a degradation product is a plausible pathway.

Alkaline Hydrolysis-Induced Pathways to this compound

The stability of duloxetine under alkaline conditions is concentration and temperature-dependent. While some studies suggest that duloxetine is relatively stable under basic conditions, others report significant degradation, particularly under more strenuous conditions. derpharmachemica.comnih.gov

For instance, refluxing a solution of duloxetine hydrochloride in 0.1 N sodium hydroxide (B78521) (NaOH) for one hour resulted in only 2.83% degradation. However, extending the reflux period to eight hours led to a substantial degradation of 97.40%. researchgate.netoup.comresearchgate.net This degradation process yielded six distinct degradation products. researchgate.netoup.comresearchgate.net In milder alkaline conditions, such as 0.01 N NaOH at 40°C for 8 hours, no significant degradation was observed. oup.com

The formation of impurities under alkaline hydrolysis is thought to be initiated by the cleavage of the ether linkage. ijper.orgresearchgate.net This is a common degradation pathway for many pharmaceutical compounds containing ether groups. ijper.org

Table 1: Degradation of Duloxetine under Alkaline Conditions

| Condition | Duration | Degradation (%) | Number of Degradation Products |

|---|---|---|---|

| 0.1 N NaOH, Reflux | 1 hour | 2.83 | Not specified |

| 0.1 N NaOH, Reflux | 8 hours | 97.40 | 6 |

Oxidative Degradation Routes to this compound

Duloxetine hydrochloride has demonstrated susceptibility to oxidative degradation. derpharmachemica.com When exposed to 3% hydrogen peroxide at 90°C for one hour, duloxetine degraded to form several impurities, including amino alcohol, para isomer, ortho isomer, ring isomer, α-Naphthol, and an ester. derpharmachemica.com However, other studies have reported that duloxetine is stable to oxidative stress, showing very little change when exposed to a 30% hydrogen peroxide solution for 48 hours. oup.com Another study also concluded that the drug remained stable under oxidative stress conditions. researchgate.net This discrepancy suggests that the conditions of the oxidative stress, such as temperature and concentration of the oxidizing agent, play a crucial role in the degradation pathway.

Forced degradation studies are instrumental in identifying potential degradation products that can arise during the shelf life of a drug product. derpharmachemica.com These studies often employ more aggressive conditions than what the drug would typically encounter to accelerate the degradation process. derpharmachemica.com

Photolytic Degradation Pathways to this compound

The photostability of duloxetine is a complex issue, with conflicting reports in the scientific literature. researchgate.net Some studies indicate that duloxetine is stable under photolytic conditions, while others report significant degradation. derpharmachemica.comresearchgate.net For instance, one study found that duloxetine was stable when exposed to light in its solid form but showed considerable degradation when in solution. oup.com It is suggested that duloxetine is susceptible to photolysis, with a theoretical phototransformation of 100% within one month. fda.gov

Exposure to sunlight has been shown to cause complete degradation of duloxetine. researchgate.net In one study, irradiation with a medium-pressure mercury-vapor lamp for 30 minutes resulted in the complete degradation of the drug. researchgate.net These studies highlight the importance of protecting duloxetine from light, especially when in solution, to prevent the formation of photolytic degradation products. oup.com

Thermal Stress Conditions and this compound Formation

The thermal stability of duloxetine is dependent on its physical state. In its solid form, duloxetine hydrochloride has been found to be stable under thermal stress. derpharmachemica.comoup.com One study reported no significant degradation when the solid drug was kept in an oven at 100°C for 48 hours. derpharmachemica.com Another study confirmed its stability in the solid state under thermal stress. oup.com

However, in solution, duloxetine is susceptible to thermal degradation. When a solution of duloxetine was kept at 60°C for 15 days, 89.63% of the drug degraded, forming ten different degradation products. oup.comresearchgate.net The rate of impurity formation is also accelerated by heat in the presence of certain excipients. biocrick.comscirp.org This indicates that while the solid form of duloxetine is thermally stable, solutions of the drug are not and should be stored at controlled temperatures to minimize degradation.

Humidity Effects on this compound Formation

Humidity has been identified as a factor that can accelerate the formation of duloxetine impurities, particularly in the presence of certain enteric polymers used in pharmaceutical formulations. biocrick.comscirp.org Studies have shown that the rate of formation of succinamide (B89737) and phthalamide (B166641) impurities from the reaction of duloxetine with hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and hydroxypropyl methylcellulose phthalate (B1215562) (HPMCP) is accelerated by both heat and humidity. biocrick.comscirp.org While some forced degradation studies have found duloxetine hydrochloride to be stable under humidity conditions, this is often in the absence of reactive excipients. derpharmachemica.com

Proposed Chemical Mechanisms for this compound Degradation

Ether Cleavage Mechanisms Leading to this compound

A primary degradation pathway for duloxetine involves the cleavage of its ether linkage. ijper.orgresearchgate.netrsc.org This reaction is particularly prevalent under acidic and hydrolytic conditions. researchgate.netrsc.org

Under acidic conditions, the hydrolysis of the ether linkage is proposed to proceed through an A-1 mechanism. rsc.org This mechanism is favored because 1-naphthol is a good leaving group, and the resulting carbocation is stabilized by the adjacent thiophene group. rsc.org Following the formation of the carbocation, a water molecule or another molecule of 1-naphthol can add to the positively charged carbon. The addition of water leads to the formation of a hydrolytic degradation product, while the addition of 1-naphthol can regenerate the original duloxetine molecule or lead to the formation of isomeric impurities.

Table 2: Compound Names

| Compound Name |

|---|

| Duloxetine |

| This compound |

| (S)-N-methyl-3-(1-naphthalenyloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride |

| 1-naphthol |

| Amino alcohol |

| Para isomer |

| Ortho isomer |

| Ring isomer |

| α-Naphthol |

| Ester |

| Succinamide impurities |

| Phthalamide impurities |

| Hydroxypropyl methylcellulose acetate succinate (HPMCAS) |

| Hydroxypropyl methylcellulose phthalate (HPMCP) |

| Sodium hydroxide |

Interaction with Excipient Degradation Products and Their Contribution to this compound

The formation of this compound is not linked to interactions between duloxetine and excipient degradation products. As established, this impurity is a process-related isomer originating from starting materials. However, duloxetine is known to be reactive and can interact with certain excipients or their degradation products to form other distinct impurities. These interactions are a significant concern for the stability of the final dosage form.

The secondary amine in the duloxetine structure is nucleophilic and can react with reactive species generated from excipients, particularly under conditions of heat and humidity. researchgate.net

Reaction with Enteric Polymer Degradants: Duloxetine is formulated in enteric-coated pellets to protect it from the acidic environment of the stomach. nih.gov Studies have shown that duloxetine can react with degradation products of common enteric polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) and hydroxypropyl methylcellulose phthalate (HPMCP). researchgate.net These polymers can release succinic acid/anhydride and phthalic acid/anhydride, respectively. The secondary amine of duloxetine reacts with these molecules to form succinamide and phthalamide impurities. researchgate.net Minimizing this interaction can be achieved by applying a sufficient physical barrier or sub-coating between the drug layer and the enteric coat.

Reaction with Solvent/Excipient Artifacts: An artifactual impurity, N-formyl duloxetine, has been identified during HPLC analysis. researchgate.net Investigations revealed that this impurity was not present in the bulk drug product but was formed during the sample preparation for analysis. The reaction occurs between duloxetine and a reactive formic acid species generated from the degradation of acetonitrile (B52724) (a common HPLC solvent) when catalyzed by light or sonication in the presence of the excipient titanium dioxide (a common opacifying agent). researchgate.net

| Excipient/Solvent | Reactive Species | Resulting Impurity | Formation Conditions | Reference |

|---|---|---|---|---|

| HPMCAS (Hydroxypropyl methylcellulose acetate succinate) | Succinic acid / anhydride | Succinamide Impurity | Accelerated by heat and humidity | researchgate.net |

| HPMCP (Hydroxypropyl methylcellulose phthalate) | Phthalic acid / anhydride | Phthalamide Impurity | Accelerated by heat and humidity | researchgate.net |

| Titanium Dioxide + Acetonitrile | Formylating agent (from acetonitrile degradation) | N-Formyl Duloxetine (Artifact) | Light and/or sonication during sample preparation | researchgate.net |

Advanced Analytical Characterization of Duloxetine Impurity 19

Chromatographic Separation Methodologies for Duloxetine (B1670986) Impurity 19

Chromatographic techniques are the cornerstone for resolving and quantifying impurities in pharmaceutical manufacturing. For Duloxetine Impurity 19, which is structurally very similar to the parent molecule, achieving adequate separation is a significant analytical challenge. Methodologies such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are utilized to ensure the purity of Duloxetine.

HPLC is the most widely employed technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility. The development of a robust HPLC method for this compound involves the careful optimization of several parameters to achieve baseline separation from Duloxetine and other related substances.

The choice of stationary phase is critical for the successful separation of positional isomers like this compound from the main compound. Reversed-phase columns are commonly the first choice.

C8 (Octylsilane) Columns: C8 columns, such as the YMC Pack C8 and X Terra RP C8, have demonstrated success in separating Duloxetine and its isomers. These columns provide a less hydrophobic stationary phase compared to C18 columns, which can offer different selectivity for closely related compounds. Successful separation has been achieved on a YMC Pack C8 (250 x 4.6 mm, 5µm) column.

C18 (Octadecylsilane) Columns: C18 columns, like the Zorabax XDB C18 and Hypersil BDS C18, are also frequently used. While providing strong hydrophobic retention, achieving resolution between positional isomers can sometimes be challenging and requires extensive mobile phase optimization.

Chiral Stationary Phases: Interestingly, methods utilizing chiral stationary phases, such as Chiralpak AD-H (amylose-based) or CHIRAL ART Cellulose-C, have been specified for resolving certain Duloxetine isomers, including Impurity F (also identified as Impurity 19). This suggests that despite not being enantiomers, the spatial arrangement of the isomer benefits from the unique selectivity offered by chiral columns. The United States Pharmacopeia (USP) specifies a chiral column for the separation of Duloxetine from related compound F, highlighting the difficulty of this separation.

Table 1: HPLC Stationary Phases for Duloxetine Impurity Analysis

| Stationary Phase | Dimensions | Application Note |

|---|---|---|

| YMC Pack C8 | 250 x 4.6 mm, 5µm | Effective for separating Duloxetine from its degradation impurities and isomers. |

| X Terra RP, C-8 | 4.6 x 150mm | Used for the estimation of duloxetine HCl in capsules. |

| Zorabax XDB C18 | 50 x 4.6 mm, 5µm | Used for rapid, stability-indicating LC method for Duloxetine HCl and its impurities. |

The mobile phase composition, including the organic modifier, buffer type, and pH, plays a pivotal role in optimizing the separation.

Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used. Tetrahydrofuran (THF) is sometimes added as a third solvent to modify selectivity, which can be crucial for resolving difficult peak pairs. Computer-based solvent strength optimization and mixture design can be employed to determine the ideal ratio of these organic modifiers to achieve maximum resolution.

Aqueous Phase and pH Control: The aqueous portion of the mobile phase typically consists of a buffer to control pH. Phosphate (B84403) buffers are common, with the pH often adjusted to be acidic (e.g., pH 2.5-3.5). An acidic pH ensures that Duloxetine and its related amine impurities are in their ionized form, leading to better peak shapes on silica-based columns. Additives like trifluoroacetic acid (TFA) or ion-pairing agents such as 1-Heptane Sulfonic Acid Sodium Salt can be used to further improve peak symmetry and resolution.

Gradient Elution: A gradient elution program is often necessary for separating a complex mixture of impurities that includes this compound. A typical gradient starts with a lower percentage of the organic solvent, which is gradually increased over the course of the run. This allows for the effective elution of both early- and late-eluting impurities within a reasonable analysis time. For example, a gradient program using a phosphate buffer (pH 3.0) and acetonitrile has been successfully used with a YMC Pack C8 column.

Table 2: Example HPLC Mobile Phase Compositions

| Aqueous Phase (Solvent A) | Organic Phase (Solvent B) | Elution Mode | Reference |

|---|---|---|---|

| 0.01 M Sodium Dihydrogen Orthophosphate + 1.0g/L 1-Heptane Sulfonic Acid Sodium Salt, pH 3.0 | Acetonitrile | Gradient | |

| 0.1% Trifluoroacetic Acid in water | Methanol and Tetrahydrofuran (1:1) | Isocratic (Aqueous:MeOH:THF 60:20:20 v/v/v) | |

| n-hexane | 2-propanol and diethylamine (B46881) (85:17:0.2 v/v/v) | Isocratic (Normal Phase) |

UV detection is the standard for quantifying Duloxetine and its impurities.

UV Wavelength: Duloxetine has UV absorption maxima that allow for sensitive detection. Wavelengths are often set between 215 nm and 235 nm. A wavelength of 217 nm has been specifically used for methods separating positional isomers, while 230 nm is also commonly reported for general impurity profiling.

Diode Array Detection (DAD): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous. It not only quantifies the impurity but also provides UV spectral data across a range of wavelengths. This is invaluable for assessing peak purity, confirming the identity of impurity peaks against a reference standard, and ensuring that no other impurities are co-eluting.

UPLC technology utilizes columns with sub-2 µm particles, which allows for significantly faster analysis times and higher resolution compared to traditional HPLC. These methods are particularly beneficial for in-process controls and high-throughput screening.

A UPLC method for Duloxetine and its impurities has been developed using a Shim-pack XR-ODS II (3.0 × 100 mm, 2.2 μm) column with a gradient elution and detection at 230 nm. Another study used an Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) column. These methods can achieve separation of multiple impurities in under 15 minutes. The high efficiency of UPLC columns provides superior resolution, which is critical for separating closely related structures like this compound from the main API peak.

Table 3: UPLC Method Parameters for Duloxetine Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Shim-pack XR-ODS II, 3.0 × 100 mm, 2.2 μm | |

| Mobile Phase | Gradient elution with buffered mobile phases | |

| Flow Rate | 0.9 ml/min | |

| Detection | 230 nm | |

| Column Temperature | 40°C |

HPTLC is a planar chromatographic technique that offers a high sample throughput and is a cost-effective alternative for quantification.

For the analysis of Duloxetine and its impurities, HPTLC methods have been developed using silica (B1680970) gel 60 F-254 plates as the stationary phase. The mobile phase is optimized to achieve separation; for instance, a mixture of propanol, water, and ammonia (B1221849) solution (9:2:1, v/v/v) has been used. After development, the plates are scanned using a densitometer at

Mobile Phase Composition and Gradient Elution for this compound Profiling

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis of this compound

Spectrometric Techniques for Structural Elucidation of this compound

The definitive identification and structural elucidation of pharmaceutical impurities like this compound rely on a combination of advanced spectrometric techniques. Mass spectrometry provides vital information on molecular weight and fragmentation, while nuclear magnetic resonance spectroscopy reveals the precise atomic connectivity.

Mass spectrometry is a cornerstone in the analysis of pharmaceutical impurities, offering exceptional sensitivity and specificity for determining molecular weights. High-Resolution Mass Spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity. For this compound, HRMS is crucial for confirming its molecular formula, C₁₈H₁₉NOS, distinguishing it from other potential impurities with different elemental compositions. cleanchemlab.com The high-resolution measurement of the protonated molecular ion ([M+H]⁺) provides a mass value with sub-parts-per-million (ppm) accuracy, lending high confidence to its proposed structure.

Table 1: Molecular Formula and Expected Mass for this compound

| Form | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (HRMS) |

|---|---|---|---|

| Free Base | C₁₈H₁₉NOS | 297.1215 | 298.1287 |

Electrospray Ionization (ESI) is the preferred ionization method for analyzing polar molecules like this compound. As a soft ionization technique, ESI facilitates the transfer of intact molecular ions from the liquid phase into the gas phase with minimal fragmentation. nih.govpsu.edu Given the presence of a basic secondary amine group in the structure of Impurity 19, it readily accepts a proton in the acidic mobile phase typically used in liquid chromatography (LC). This results in the highly efficient formation of the protonated molecular ion, [M+H]⁺, when analyzed in positive ion mode. The stability of the ion generated by ESI makes it ideal for subsequent high-resolution mass measurement and for tandem mass spectrometry (MS/MS) experiments. researchgate.net

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural confirmation. In an MS/MS experiment, the [M+H]⁺ ion of this compound (m/z 298.1) is selectively isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation pattern of Impurity 19 is expected to share some similarities with duloxetine due to common structural motifs. A characteristic fragment at m/z 44.05, corresponding to the [CH₃NHCH₂]⁺ ion, would confirm the N-methylpropylamine side chain. psu.edu However, the fragmentation will also produce unique ions that differentiate it from the 2-thiophene isomer. The analysis of these unique fragments is key to confirming the 3-position substitution on the thiophene (B33073) ring.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion Structure | Structural Information Confirmed |

|---|---|---|

| 298.1 | [M+H]⁺ | Protonated Molecular Ion |

| 154.1 | [M+H - C₁₀H₈O]⁺ | Loss of naphthol moiety |

| 44.1 | [C₂H₆N]⁺ | Confirms N-methylaminoethyl fragment |

While mass spectrometry confirms the molecular weight and provides fragmentation clues, Nuclear Magnetic Resonance (NMR) spectroscopy offers the definitive and unambiguous determination of the molecular structure by mapping out the precise connectivity of atoms and their spatial relationships. acs.org A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of this compound. thermofisher.com

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for the protons of the naphthalene (B1677914) ring system, the propyl chain, the N-methyl group, and, most importantly, the thiophene ring. The key diagnostic region to differentiate Impurity 19 from duloxetine is the aromatic region for the thiophene protons. A 3-substituted thiophene ring gives rise to a unique set of signals for the protons at positions 2, 4, and 5, with characteristic chemical shifts and coupling constants (J-values) that differ significantly from those of a 2-substituted thiophene. cdnsciencepub.comoup.com

¹³C NMR: The carbon NMR spectrum is expected to show 18 distinct signals for the unique carbon atoms in the molecule (for the free base). The chemical shifts of the thiophene carbons (C2, C3, C4, C5) would provide conclusive evidence for the 3-position substitution pattern. rsc.orgresearchgate.net

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | ~2.4 | ~36 |

| -CH-CH₂-CH₂-N- | ~5.8 (CH), ~2.2 (CH₂), ~2.9 (CH₂) | ~75 (CH), ~40 (CH₂), ~50 (CH₂) |

| Thiophene-H (H2, H4, H5) | ~7.0 - 7.5 | ~120 - 145 |

| Naphthalene-H | ~7.2 - 8.2 | ~105 - 155 |

Two-dimensional NMR experiments are essential to assemble the full structure by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the propyl chain (-CH-CH₂-CH₂) and to confirm the coupling relationships between adjacent protons on the naphthalene and thiophene rings. thermofisher.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. thermofisher.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful NMR experiment for elucidating the structure of an unknown impurity. It shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For this compound, the key HMBC correlation would be from the methine proton (-CH-) of the propyl chain to the C3 carbon of the thiophene ring. This correlation would definitively prove the attachment at the 3-position, thereby distinguishing it from duloxetine. Other crucial correlations from this same methine proton to the ipso-carbon of the naphthyloxy group would confirm the ether linkage. thermofisher.com

Table 4: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Information Confirmed |

|---|---|---|

| Methine-H (on propyl chain) | C3 of Thiophene | Confirms C-C bond to the 3-position of the thiophene ring. |

| Methine-H (on propyl chain) | C1 of Naphthalene (via oxygen) | Confirms the naphthyloxy ether linkage. |

| H2 of Thiophene | C4 of Thiophene, C3 of Thiophene | Confirms connectivity within the thiophene ring. |

One-Dimensional NMR (1H, 13C) for this compound

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While specific IR data for "this compound" is not publicly available, analysis of related duloxetine compounds and isomers provides insight into the expected spectral characteristics. For instance, the IR spectrum of a duloxetine-related ring isomer shows characteristic bands at 3427, 3054, 2944, 1643, and 1550 cm-1, among others. derpharmachemica.com Another related compound, 3-Methylamino-1-thiophen-2-yl-propan-1-ol, exhibits IR peaks at 3307, 3108, 1568, and 1374 cm-1. derpharmachemica.com

The IR spectrum of this compound is expected to show a unique fingerprint based on its specific molecular structure. Key functional groups that would be identifiable include N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic), and C-O-C (ether) stretches. The precise wavenumbers of these absorptions would allow for the confirmation of its chemical identity when compared against a reference standard.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=C Stretch (Aromatic) | 1400-1600 |

| C-O-C Stretch (Ether) | 1000-1300 |

This table is based on general IR spectroscopy principles and data from related compounds.

Method Validation for this compound Quantitative Analysis

The quantitative analysis of this compound requires a validated analytical method to ensure reliable and accurate results. Method validation is performed according to the International Council for Harmonisation (ICH) guidelines. oup.comomicsonline.org

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components. oup.com For this compound, this is typically achieved using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method. The method must demonstrate that the peak for Impurity 19 is well-resolved from the peaks of duloxetine and other known impurities. omicsonline.orgresearchgate.net In a study on N-Nitroso Duloxetine (NDXT), another duloxetine impurity, specificity was confirmed by comparing chromatograms of the impurity standard with those of the drug substance and product, ensuring no interference from endogenous substances or excipients. acs.org The peak purity of the analyte peak is often assessed using a photodiode array (PDA) detector to confirm that no other components are co-eluting. oup.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijbpas.com For duloxetine and its impurities, various analytical techniques have established these limits. For instance, a liquid chromatography-mass spectrometry (LC-MS) method for a nitrosamine (B1359907) impurity in duloxetine reported an LOD of 0.05 ppm and an LOQ of 0.15 ppm. resolvemass.ca Another HPLC method for duloxetine hydrochloride determined the LOD and LOQ to be 0.10 μg/ml and 0.25 μg/ml, respectively. nih.gov For N-Nitroso Duloxetine, an LOD of 0.02 ng/mL and an LOQ of 0.075 ng/mL were established using LC-MS/MS. acs.org The specific LOD and LOQ for this compound would be determined during method validation based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov

Table 2: Example LOD and LOQ Values for Duloxetine and Related Impurities

| Analyte | Method | LOD | LOQ |

| Nitrosamine Impurity | LC-MS | 0.05 ppm resolvemass.ca | 0.15 ppm resolvemass.ca |

| Duloxetine HCl | HPLC | 0.10 µg/mL nih.gov | 0.25 µg/mL nih.gov |

| N-Nitroso Duloxetine | LC-MS/MS | 0.02 ng/mL acs.org | 0.075 ng/mL acs.org |

| Duloxetine | Spectrophotometry | 0.16 µg/mL nih.gov | 0.48 µg/mL nih.gov |

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by plotting the peak area against the concentration of the analyte. For duloxetine impurities, linearity is typically evaluated over a range from the LOQ to approximately 150% or 200% of the specification limit for that impurity. omicsonline.orgomicsonline.org A correlation coefficient (r²) greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. omicsonline.org For example, a UPLC method for duloxetine impurities showed a correlation coefficient greater than 0.999 over a range from the quantitation limit to 0.3%. omicsonline.org Another study on duloxetine hydrochloride reported linearity in the concentration range of 20-120 μg/mL. psu.edu

Accuracy refers to the closeness of the test results to the true value, while precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. omicsonline.org

Accuracy is typically assessed by performing recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). omicsonline.org The percentage recovery is then calculated. For duloxetine impurities, recovery values are generally expected to be within 90-110%. researchgate.net A UPLC method for duloxetine impurities reported recoveries ranging from 93.28% to 102.41%. omicsonline.org

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory precision). It is expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, the RSD for precision should typically be less than 5%. resolvemass.ca An LC-MS method for a duloxetine nitrosamine impurity demonstrated a precision with an RSD of less than 5%. resolvemass.ca

Table 3: Accuracy and Precision Data from a UPLC Method for Duloxetine Impurities

| Parameter | Specification | Result |

| Accuracy (% Recovery) | 90.0 - 110.0% | 93.28 - 102.41% omicsonline.org |

| Precision (% RSD) | < 5% | < 5% resolvemass.ca |

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. slideshare.net

For the analysis of this compound, robustness would be evaluated by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature. omicsonline.orgoup.com The method is considered robust if the resolution between peaks and other critical parameters remain within acceptable limits despite these changes. researchgate.net Ruggedness is assessed by having different analysts on different instruments and on different days perform the analysis and comparing the results. The RSD of the results should be within acceptable limits to demonstrate the ruggedness of the method. slideshare.net

Regulatory Science and Quality Control Paradigms for Duloxetine Impurity 19

International Harmonization Guidelines (ICH) Pertaining to Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. ich.org These guidelines provide a framework for the control of impurities.

The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eu This guideline is directly applicable to the control of Duloxetine (B1670986) Impurity 19 if it is present in the duloxetine drug substance.

Key aspects of ICH Q3A(R2) relevant to Duloxetine Impurity 19 include:

Classification of Impurities: Impurities are categorized as organic, inorganic, or residual solvents. ich.org this compound would be classified as an organic impurity.

Reporting and Identification Thresholds: The guideline establishes thresholds for reporting and identifying impurities based on the maximum daily dose of the drug substance. slideshare.net Analytical results for all batches of the new drug substance used in clinical, safety, and stability testing should be provided in the registration application. ich.org

Qualification of Impurities: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org If the level of this compound exceeds the qualification threshold, its safety must be justified. ich.org

| ICH Q3A(R2) Thresholds | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting Threshold | 0.05% | 0.03% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Data sourced from ICH Q3A(R2) Guideline ich.org

The ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eugmp-compliance.org This guideline is pertinent if this compound is a degradation product that forms during the manufacturing of the finished dosage form or during storage. europa.euich.org

Key considerations from ICH Q3B(R2) for this compound include:

Degradation Products: The guideline specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.euslideshare.net

Reporting and Identification: Similar to Q3A(R2), this guideline sets thresholds for reporting and identifying degradation products in the drug product. ich.org

Listing in Specifications: A list of degradation products expected to occur under recommended storage conditions should be included in the new drug product specification. europa.eu

| ICH Q3B(R2) Thresholds | Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 10 mg | 0.5% | 0.5% | 1.0% or 50 µg TDI | |

| 10 mg - 100 mg | 0.2% | 0.2% | 0.5% or 200 µg TDI | |

| > 100 mg - 2 g | 0.1% | 0.1% | 0.2% or 3 mg TDI | |

| > 2 g | 0.1% | 0.1% | 0.15% or 3 mg TDI |

TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline ich.org

The ICH M7(R1) guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eueuropa.eu The relevance of this guideline to this compound depends on its chemical structure and whether it has the potential to be mutagenic.

A two-step process is used for impurity assessment:

Assessment of Mutagenic Potential : Actual and potential impurities are assessed for their mutagenic potential. ich.org

Further Evaluation : A determination is made if further evaluation of their mutagenic potential is necessary. ich.org

If this compound is suspected to be mutagenic, the following steps are crucial:

(Q)SAR Assessment: Computational toxicology assessment using two complementary (Q)SAR methodologies (expert rule-based and statistical-based) is recommended to predict the outcome of a bacterial mutagenicity assay. toxminds.com

Classification: Based on the (Q)SAR predictions and any available experimental data, the impurity is classified into one of five classes. toxminds.com

Control Strategies: Depending on the classification, different control strategies are applied, ranging from no further action to controlling the impurity at or below a compound-specific acceptable limit or the Threshold of Toxicological Concern (TTC). toxminds.com Recent recalls of duloxetine products due to the presence of a nitrosamine (B1359907) impurity, N-nitroso-duloxetine, highlight the importance of this guideline. canada.causp.orgoncologynewscentral.com

| ICH M7 Class | Description | Control Requirement |

| Class 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the TTC. |

| Class 3 | Alerting structure, unrelated to the API structure. | Control at or below the TTC. |

| Class 4 | Alerting structure, but the alert is also present in the API or related compounds that are non-mutagenic. | Treat as a non-mutagenic impurity. |

| Class 5 | No structural alerts, or sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity. |

TTC: Threshold of Toxicological Concern. Data sourced from ICH M7(R1) Guideline ich.orgtoxminds.com

ICH Q3B (R2): Impurities in New Drug Products Considerations for this compound

Application of Quality by Design (QbD) Principles to this compound Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.combrjac.com.br Applying QbD principles can lead to a more robust control strategy for this compound. researchgate.netacdlabs.com

The Analytical Target Profile (ATP) defines the required quality of the results produced by an analytical procedure. acs.org It serves as a prospective description of the desired performance of a method. acs.org For an analytical method intended to quantify this compound, the ATP would be a predefined objective. premier-research.comkeynotive.io

An ATP for a method to control this compound would typically include:

Analyte: this compound

Matrix: Duloxetine drug substance or drug product

Measurement Technique: e.g., High-Performance Liquid Chromatography (HPLC) psu.eduderpharmachemica.com

Performance Characteristics: Specificity, accuracy, precision, linearity, range, and robustness. keynotive.ioispe.org

| ATP Element | Example Target for this compound Method |

| Purpose | To quantify this compound in duloxetine drug product for release testing. |

| Accuracy | The mean recovery should be within 90.0% to 110.0% of the true value. |

| Precision | The relative standard deviation (RSD) for replicate measurements should not be more than 5.0%. |

| Quantitation Limit | The method must be able to reliably quantify this compound at or below the ICH reporting threshold. |

| Specificity | The method must be able to differentiate this compound from duloxetine and other potential impurities. labmanager.com |

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties or characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality. hamiltoncompany.comalirahealth.comamericanpharmaceuticalreview.com For an analytical procedure, the CQAs are the performance characteristics that ensure the method is fit for its intended purpose. alirahealth.com

Identifying CQAs for the analytical procedure for this compound involves a risk-based assessment to determine which method parameters could impact the reliability of the results. biopharminternational.com

| Analytical Procedure CQA | Potential Impact on this compound Measurement |

| Specificity/Selectivity | Inability to separate this compound from other components could lead to inaccurate quantification. |

| Accuracy | A systematic bias in the measurement would result in consistently high or low reporting of the impurity level. |

| Precision | High variability in the results would lead to uncertainty in the reported impurity level. |

| Limit of Quantitation (LOQ) | An LOQ above the reporting threshold would mean the method is not sensitive enough for its intended purpose. |

| Robustness | Lack of robustness could lead to method failure when small, deliberate changes are made to method parameters. |

Establishment of Design Space for Robust this compound Methods

The primary challenge in analyzing Impurity 19 is its structural similarity to duloxetine, differing only in the position of attachment of the thiophene (B33073) ring (3-position vs. 2-position). This requires high-resolution chromatographic techniques. Several reported methods provide a foundation for understanding the critical parameters that would define a robust design space. These methods consistently employ High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with specific stationary phases to achieve separation mtc-usa.comoup.com.

Key parameters for achieving resolution between duloxetine and its 3-thiophene positional isomer include the choice of column, mobile phase composition, and pH oup.com. Phenyl and C8 columns are often selected for their ability to resolve aromatic positional isomers mtc-usa.com. The operational parameters from successful separations, as detailed in Table 1, form the basis for a systematic exploration to establish a validated design space, ensuring the method's robustness for routine quality control.

Table 1: Reported Chromatographic Conditions for Separation of Duloxetine and Positional Isomers

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| UPLC | Zorbax XDB C-18 (50 mm × 4.6 mm, 1.8 µm) | A: 0.01 M KH2PO4 (pH 4.0) / THF / Methanol (B129727) (67:23:10) B: 0.01 M KH2PO4 (pH 4.0) / Acetonitrile (B52724) (60:40) | 0.6 mL/min | 236 nm | oup.com |

| HPLC | Waters Symmetry C8 (250 × 4.6 mm, 5µ) | 25 mM Phosphate (B84403) Buffer (pH 3.0) / Acetonitrile (60:40) | 1.0 mL/min | 288 nm | |

| HPLC | YMC Pack C8 | Gradient Elution | Not Specified | 217 nm |

Quality Risk Management in this compound Profiling

Quality Risk Management (QRM), as outlined in ICH Q9, is integral to controlling impurities like this compound. The QRM process involves identifying, analyzing, and controlling risks associated with product quality throughout its lifecycle.

Risk Identification: The primary risk is the presence of the positional isomer Impurity 19 in the final duloxetine hydrochloride API above acceptable limits. Patent literature reveals that the source of this impurity is the presence of 3-acetylthiophene (B72516) as an impurity in the key starting material, 2-acetylthiophene (B1664040) google.comresearchgate.net. This isomer then carries through the subsequent synthesis steps to form the final impurity researchgate.net.

Risk Analysis: The analysis involves evaluating the probability and severity of the risk. The probability of Impurity 19 formation is directly linked to the purity of the starting material. The severity relates to the potential impact on the quality and safety of the drug product. As a process-related impurity, its levels must be strictly controlled to meet regulatory specifications google.com. Failure to control this impurity can lead to batch rejection and regulatory action.

Risk Control: Control strategies focus on reducing the risk to an acceptable level. Based on the identified root cause, the primary control point is the quality of the starting material, 2-acetylthiophene. Further control is achieved through the purification of key intermediates and the final API, as detailed in the subsequent sections google.comgoogle.com. Continuous monitoring of the impurity profile using validated analytical methods is a crucial part of the control strategy.

Strategies for Mitigation and Control of this compound Levels

Effective control of this compound requires a multi-faceted approach, focusing on process optimization and purification rather than formulation, as it is a process-related impurity.

Optimization of Duloxetine Manufacturing Processes to Minimize Impurity 19

The most effective strategy to minimize Impurity 19 is to prevent its formation early in the synthesis pathway. Since the impurity originates from an isomer in the starting material, the manufacturing process for pure duloxetine hydrochloride incorporates specific purification steps for early-stage intermediates google.comresearchgate.netgoogle.com.

The synthesis of duloxetine often begins with a Mannich reaction involving 2-acetylthiophene google.comgoogle.com. If 3-acetylthiophene is present, the corresponding 3-thienyl isomer of the subsequent intermediate, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, is formed. To mitigate this, patents describe a process for purifying this intermediate by crystallization from a solvent like isopropyl alcohol and water, which effectively removes the unwanted isomer impurity google.comgoogle.com. By purifying this early-stage intermediate, the formation of this compound in the final API is significantly reduced, avoiding costly purification steps at the final stage researchgate.net.

Purification Techniques for Reduction of this compound in Active Pharmaceutical Ingredient

In addition to controlling starting materials and early intermediates, purification of the final API or late-stage intermediates can be employed to ensure levels of Impurity 19 are below the required threshold. Crystallization is the most common and effective technique described for this purpose.

Patents disclose specific solvent systems and conditions for reducing the 3-thienyl isomer ("DU-I") in duloxetine hydrochloride. This demonstrates that even if the impurity persists through the synthesis, it can be purged at the final step.

Table 2: Reported Purification Conditions for Reducing this compound

| Purification Stage | Method | Solvent System | Key Process Steps | Reference |

|---|---|---|---|---|

| Intermediate: 3-(dimethylamino)-1-(thiophen-2-yl) propan-1-one HCl | Crystallization | Isopropyl alcohol / Water | Dissolve in solvent mixture, cool to 0-5°C, stir, filter, and wash. | google.com |

| Final API: Duloxetine Hydrochloride | Crystallization | Ethyl acetate (B1210297) / Methanol | Heat mixture to 55-60°C, stir for 90 minutes, cool to 20-25°C, stir for 4 hours, filter and wash. | google.com |

| Intermediate: Mandelate salt of (S)-3-(dimethylamino)-1-(thiophen-2-yl) propan-1-ol | Slurry Wash / Crystallization | Ethyl acetate | Slurry the salt in ethyl acetate, heat to reflux, cool, and filter to remove the R-isomer derivative. | google.comgoogle.com |

Formulation Development to Prevent this compound Formation Due to Excipient Interactions

The formation of this compound is not associated with formulation development or excipient interactions. As a process-related positional isomer, it is synthesized concurrently with duloxetine if isomeric starting materials are present researchgate.net. It is not a degradant that forms upon storage or due to the chemical environment of the drug product.

Emerging Research Directions and Methodological Innovations in Duloxetine Impurity 19 Analysis

Integration of Advanced Hyphenated Techniques for Comprehensive Impurity Profiling

The structural similarity between Duloxetine (B1670986) and its Impurity 19, which differ only in the attachment point of the thiophene (B33073) ring to the propane (B168953) chain, necessitates highly selective analytical techniques. pharmaffiliates.comsimsonpharma.com Advanced hyphenated techniques, which couple powerful separation methods with sensitive detection technologies, are at the forefront of addressing this challenge.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the analysis of duloxetine and its impurities. researchgate.netscribd.com For Impurity 19, the development of a specific LC-MS/MS method would be crucial for its selective detection and quantification. The chromatographic separation would likely employ a reversed-phase column to differentiate between the positional isomers based on subtle differences in their hydrophobicity and interaction with the stationary phase. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) would then provide highly specific detection by monitoring unique precursor-to-product ion transitions for Impurity 19, distinguishing it from the duloxetine parent compound and other related substances. nih.gov The inherent sensitivity of MS/MS is also advantageous for detecting and quantifying trace levels of this impurity. scribd.com

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like duloxetine and its impurities, GC-MS can be employed for the analysis of certain process-related impurities or degradation products that are amenable to gas chromatography. nih.gov For Impurity 19, derivatization might be necessary to increase its volatility for GC analysis. The high resolving power of capillary GC columns combined with the specificity of a mass spectrometer could provide an orthogonal method to LC-MS for impurity profiling. nih.gov A predicted GC-MS spectrum for duloxetine is available, which could serve as a starting point for identifying potential fragmentation patterns for its isomers. hmdb.ca

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis offers high separation efficiency and is a viable alternative for the analysis of duloxetine and its impurities. researchgate.netxjtu.edu.cn The separation in CE is based on the charge-to-size ratio of the analytes, providing a different selectivity compared to liquid chromatography. researchgate.net Coupling CE with mass spectrometry combines the high-resolution separation of CE with the specific detection of MS, offering a powerful tool for resolving closely related compounds like positional isomers. researchgate.neteurekaselect.com A CE-MS method could be particularly useful for the chiral separation of Impurity 19, should that be a requirement, as CE is well-suited for enantiomeric separations. researchgate.net

| Technique | Principle | Potential Advantages for Impurity 19 | Potential Challenges for Impurity 19 |

|---|---|---|---|

| LC-MS/MS | Separation based on polarity, detection by mass-to-charge ratio of fragmented ions. | High selectivity and sensitivity for positional isomers. researchgate.netnih.gov | Requires development of a specific method to resolve from duloxetine. |

| GC-MS | Separation based on boiling point and polarity, detection by mass-to-charge ratio. | Orthogonal to LC-MS, providing complementary information. nih.gov | May require derivatization to increase volatility. |

| CE-MS | Separation based on charge-to-size ratio, detection by mass-to-charge ratio. | High separation efficiency and suitable for chiral separations. researchgate.netresearchgate.net | Method development can be more complex than LC-MS. |

Computational Approaches and In Silico Modeling for Impurity 19 Prediction

Computational chemistry and in silico modeling are becoming increasingly valuable in pharmaceutical development for predicting the formation of impurities. colab.wsijper.org These approaches can provide insights into the potential synthetic side reactions or degradation pathways that could lead to the formation of this compound.

By modeling the reaction mechanisms involved in the synthesis of duloxetine, it may be possible to identify the thermodynamic and kinetic factors that favor the formation of the 3-thienyl isomer (Impurity 19) over the desired 2-thienyl product (duloxetine). pitt.edu For instance, density functional theory (DFT) calculations can be used to evaluate the energy barriers for different reaction pathways, helping to understand and potentially control the formation of this positional isomer.

Furthermore, in silico tools can be used to predict the physicochemical properties and spectral characteristics of Impurity 19. This information can be invaluable for developing analytical methods. For example, predicting the mass spectrum of Impurity 19 can aid in its identification in complex mixtures when analyzed by LC-MS or GC-MS. hmdb.ca Similarly, predicting its chromatographic retention time can help in the initial stages of LC method development.

| Computational Approach | Application for Impurity 19 | Potential Impact |

|---|---|---|

| Reaction Pathway Modeling (e.g., DFT) | Predicting the likelihood of formation of the 3-thienyl isomer during synthesis. | Informing synthetic process optimization to minimize Impurity 19 levels. |

| Prediction of Physicochemical Properties | Estimating properties like logP, pKa, and solubility to guide analytical method development. | Facilitating the selection of appropriate chromatographic conditions. |

| In Silico Spectral Prediction | Generating predicted mass spectra (MS) and NMR spectra. hmdb.ca | Aiding in the structural elucidation and identification of the impurity. |

Automated and High-Throughput Analytical Platforms for this compound

In a pharmaceutical manufacturing environment, the ability to rapidly and efficiently screen for impurities is essential for quality control. Automated and high-throughput analytical platforms are being increasingly adopted to meet this demand.

For the analysis of this compound, automated liquid handling systems can be used to prepare samples and standards, reducing variability and increasing throughput. These systems can be integrated with analytical instruments like UPLC systems, which offer significantly faster analysis times compared to traditional HPLC. omicsonline.org A validated UPLC method for duloxetine and its impurities has been reported, demonstrating the potential for high-throughput analysis. omicsonline.org

Q & A

Basic: What analytical techniques are recommended for structural characterization of Duloxetine Impurity 19?

Answer:

this compound’s structural elucidation requires a combination of advanced spectroscopic and chromatographic methods. Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is used to determine molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy (including ¹H, ¹³C, COSY, HSQC, and HMBC) provides atomic connectivity and stereochemical details . Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) further validate physical properties such as melting points and decomposition behavior . For isomers, density functional theory (DFT) calculations help explain energy differences and stability, aiding in distinguishing E/Z configurations .

Basic: How is this compound quantified in pharmaceutical formulations?

Answer:

Quantification follows USP guidelines using reversed-phase HPLC with UV detection. A system suitability solution containing duloxetine and related impurities ensures resolution (NLT 1.5 between critical pairs) and tailing factor compliance (NMT 1.5) . The sample solution is prepared at 0.1 mg/mL in a diluent, and impurities are calculated using the formula:

where = peak response of the impurity, = total peak responses, and = relative response factor (from validation) . Acceptance criteria are defined in USP tables, typically requiring impurity levels below 0.83 ppm for genotoxic nitrosamines .

Advanced: How can researchers address discrepancies in impurity quantification across analytical batches?

Answer:

Discrepancies may arise from column degradation, mobile phase variability, or sample preparation inconsistencies. Statistical tools like Bartlett’s test assess variance homogeneity between batches . Method robustness studies (e.g., varying pH, temperature, or flow rate) identify critical parameters, while intermediate precision testing evaluates inter-day and inter-analyst variability . If outliers persist, recalibration with freshly prepared reference standards and system suitability solutions is recommended .

Advanced: What challenges arise in distinguishing isomeric forms of this compound, and how can they be resolved?

Answer:

Isomeric impurities (e.g., E/Z configurations) exhibit nearly identical mass spectra and retention times, complicating identification. Advanced chromatographic strategies, such as using chiral columns or adjusting mobile phase polarity, enhance separation . DFT calculations predict thermodynamic stability and isomerization pathways, guiding experimental conditions . Coupling LC-MS with ion mobility spectrometry (IMS) or 2D NMR (e.g., NOESY) provides additional resolution by exploiting differences in collision cross-sections or spatial proton interactions .

Methodological: What validation parameters are critical for ensuring the reliability of analytical methods targeting this compound?

Answer:

Per ICH guidelines, validation must include:

- Specificity : Demonstrate baseline separation from duloxetine and other impurities via forced degradation studies .

- Linearity : Test over 50–150% of the target concentration with .

- Accuracy : Spike recovery studies (80–120% range) .

- Precision : Repeatability (RSD ≤ 2% for intra-day) and intermediate precision (RSD ≤ 3% across analysts/days) .

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

- Robustness : Evaluate pH, column age, and temperature effects .

Advanced: How do regulatory guidelines influence acceptable limits and analytical strategies for this compound?

Answer:

EMA and ICH M7(R1) mandate strict limits for nitrosamine impurities (e.g., AI = 0.83 ppm for N-nitroso duloxetine) based on maximum daily dose and carcinogenic risk . Analytical methods must adhere to ICH Q2(R1) validation criteria and include confirmatory techniques like LC-HRMS for trace-level detection . For unresolved impurities, regulatory agencies require justification via genotoxicity assessments (e.g., Ames test) and implementation of corrective actions (CAPAs) if limits are exceeded .

Basic: What role does system suitability testing play in impurity analysis?

Answer:

System suitability ensures method reliability by verifying resolution (e.g., ≥1.5 between duloxetine and Impurity 19), tailing factor (≤1.5), and precision (RSD ≤1% for repeat injections) . Solutions containing stressed duloxetine (e.g., heated to 40°C for 1 hour) generate degradation products to validate specificity . Failure to meet criteria necessitates recalibration or column replacement .

Advanced: How can researchers integrate computational chemistry into impurity profiling?

Answer:

DFT simulations predict impurity stability, reaction pathways, and spectroscopic signatures, reducing experimental trial-and-error . Molecular docking studies assess binding affinity to biological targets, informing toxicity risk. Machine learning models trained on impurity datasets (e.g., retention times, MS/MS fragments) can automate identification in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.